molecular formula C32H30CoN8O10S2 B12376027 2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron

2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron

Cat. No.: B12376027
M. Wt: 809.7 g/mol
InChI Key: HJXTWGYNFHYOPA-JRWJXIQMSA-L
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Description

2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron is a complex compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

The synthesis of 2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the azo group typically leads to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the cobalt(2+) ion with various molecular targets. The cobalt ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The diazenyl group also plays a role in the compound’s chemical behavior, particularly in redox reactions .

Comparison with Similar Compounds

Compared to other azo compounds, 2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron is unique due to the presence of the cobalt(2+) ion. Similar compounds include:

Properties

Molecular Formula

C32H30CoN8O10S2

Molecular Weight

809.7 g/mol

IUPAC Name

2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron

InChI

InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,18,22-23H,1H3,(H2,17,24,25);/q;;+2/p-2/b2*16-15-,20-19?;

InChI Key

HJXTWGYNFHYOPA-JRWJXIQMSA-L

Isomeric SMILES

[H+].[H+].CC(=O)/C(=C(/[O-])\NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].CC(=O)/C(=C(/[O-])\NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].[Co+2]

Canonical SMILES

[H+].[H+].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-].[Co+2]

Origin of Product

United States

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